molecular formula C11H14BrNO3 B6207380 tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate CAS No. 2731010-56-1

tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate

Cat. No.: B6207380
CAS No.: 2731010-56-1
M. Wt: 288.1
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Description

tert-Butyl 2-[(2-bromopyridin-3-yl)oxy]acetate: is an organic compound that features a tert-butyl ester group attached to an acetate moiety, which is further connected to a bromopyridine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

CAS No.

2731010-56-1

Molecular Formula

C11H14BrNO3

Molecular Weight

288.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate typically involves the reaction of tert-butyl bromoacetate with 2-bromopyridine-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 2-[(2-bromopyridin-3-yl)oxy]acetate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the bromopyridine ring can lead to the formation of different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

Major Products Formed:

  • Substituted pyridine derivatives
  • Oxidized products with additional functional groups
  • Reduced pyridine derivatives

Scientific Research Applications

Chemistry: tert-Butyl 2-[(2-bromopyridin-3-yl)oxy]acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on various biological systems. It can be used to synthesize bioactive molecules that interact with specific biological targets.

Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound are investigated for their activity against various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate involves its interaction with specific molecular targets. The bromopyridine moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in the observed biological effects.

Comparison with Similar Compounds

    tert-Butyl bromoacetate: Similar in structure but lacks the pyridine ring.

    tert-Butyl 2-bromoacetate: Another related compound with a simpler structure.

    tert-Butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate: Contains a carbamate group instead of an acetate moiety.

Uniqueness: tert-Butyl 2-[(2-bromopyridin-3-yl)oxy]acetate is unique due to the presence of both the tert-butyl ester and the bromopyridine ring This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis

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